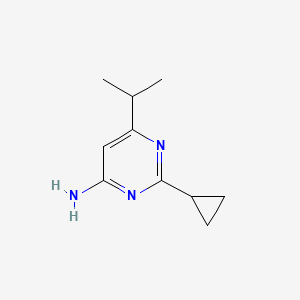

2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine

Overview

Description

2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine is a cyclopropyl-substituted pyrimidine derivative, which is a heterocyclic compound with a five-membered ring. It is a biologically active compound and has been studied for its potential applications in the fields of medicinal chemistry and pharmaceuticals. The compound has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied and reported.

Scientific Research Applications

Fungicidal Activity

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Agricultural Science .

Summary of the Application

Pyrimidinamine derivatives, including “2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine”, are considered promising agricultural compounds due to their outstanding activity and unique mode of action, which is different from other fungicides . They are particularly effective in controlling corn rust (Puccinia sorghi), a common disease that can significantly reduce corn yield .

Methods of Application or Experimental Procedures

The compounds were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism . The new compounds showed excellent fungicidal activity .

Results or Outcomes

Among these compounds, a derivative named (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, also known as T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, compared to the commercial fungicide tebuconazole (1.65 mg/L) .

Anticancer Activity

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Oncology .

Summary of the Application

Pyrimidine derivatives, including “2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine”, have been found to exhibit anticancer activity . They have been used in the treatment of various types of cancer, including myeloid leukemia .

Methods of Application or Experimental Procedures

The compounds are synthesized using various synthetic approaches and then tested for their anticancer activity . The specific methods of application or experimental procedures can vary depending on the type of cancer being treated .

Results or Outcomes

While the specific results or outcomes can vary, pyrimidine derivatives have been found to be effective in inhibiting the growth of cancer cells . For example, drugs like imatinib, Dasatinib, and nilotinib, which are pyrimidine-based, are well-established treatments for leukemia .

Antimicrobial Activity

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Microbiology .

Summary of the Application

Pyrimidine derivatives have been found to exhibit antimicrobial activity . They have been used in the treatment of various microbial infections .

Methods of Application or Experimental Procedures

The compounds are synthesized and then tested for their antimicrobial activity against various types of microbes . The specific methods of application or experimental procedures can vary depending on the type of microbial infection being treated .

Results or Outcomes

While the specific results or outcomes can vary, pyrimidine derivatives have been found to be effective in inhibiting the growth of various types of microbes .

Inhibitor of Collagen Production

Specific Scientific Field

This application falls under the field of Biochemistry and Dermatology .

Summary of the Application

Certain derivatives of “2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine” have been found to have a potential effect on suppressing the production of collagen in vitro . This could have implications in the treatment of conditions characterized by excessive collagen production, such as fibrotic diseases .

Methods of Application or Experimental Procedures

The compounds are synthesized and then tested for their ability to inhibit collagen production in vitro . The specific methods of application or experimental procedures can vary depending on the specific experimental setup .

Results or Outcomes

While the specific results or outcomes can vary, certain derivatives of “2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine” have been found to be potent inhibitors of collagen prolyl-4-hydroxylase .

properties

IUPAC Name |

2-cyclopropyl-6-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-6(2)8-5-9(11)13-10(12-8)7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFTZEWASMKPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC(=N1)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate](/img/structure/B1464637.png)

![(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine](/img/structure/B1464641.png)

![N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464643.png)

![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1464649.png)

![1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464660.png)